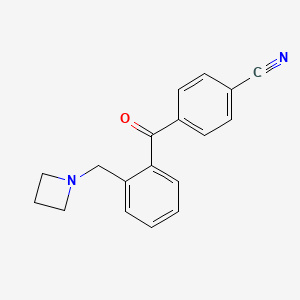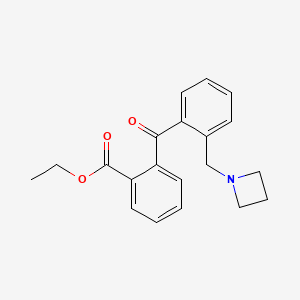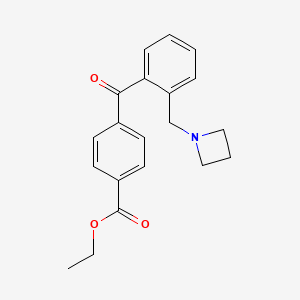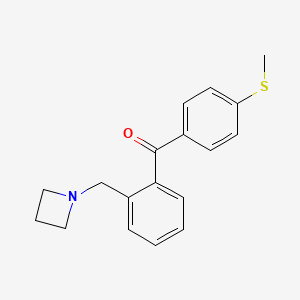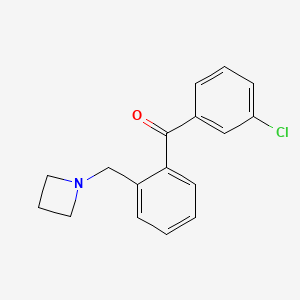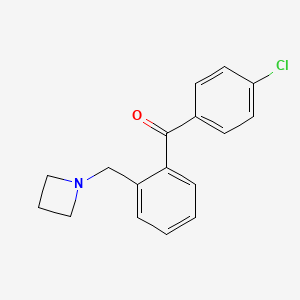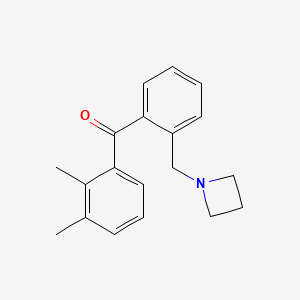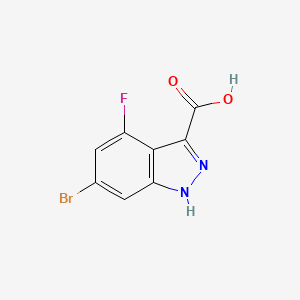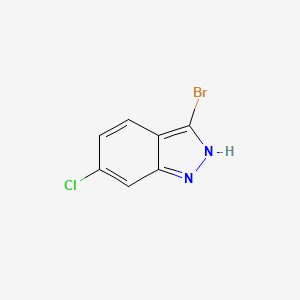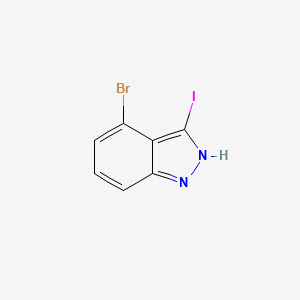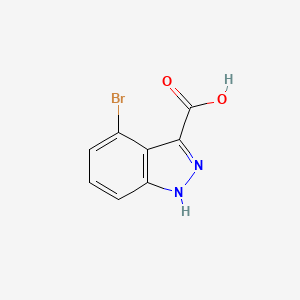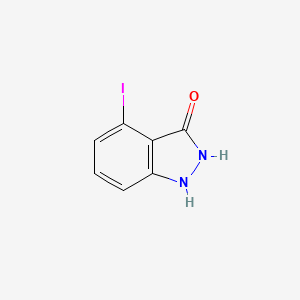
5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of substituents like bromophenyl and trifluoromethyl groups can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of bromophenyl and trifluoromethyl substituted pyrazoles, specific starting materials and reaction conditions are chosen to incorporate these groups into the final structure. The synthesis process is often followed by purification and characterization using techniques such as NMR, IR, and X-ray diffraction to confirm the structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the one , can be determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. Additionally, computational methods such as Density Functional Theory (DFT) calculations can be used to predict and analyze the molecular geometry, electronic structure, and various molecular properties. Hirshfeld surface analysis and DFT calculations can also reveal information about intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the stability and behavior of the compound in the solid state .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cycloadditions, depending on the nature of the substituents and reaction conditions. The presence of a bromophenyl group can make the compound a suitable candidate for further functionalization through palladium-catalyzed cross-coupling reactions. The trifluoromethyl group can influence the electron density and reactivity of the pyrazole ring, potentially leading to unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as trifluoromethyl can affect the compound's dipole moment, acidity, and overall molecular stability. Spectroscopic techniques like FT-IR and NMR provide insights into the vibrational and electronic properties of the compound, while thermogravimetric analysis can give information about its thermal stability. The solvatochromic behavior of pyrazole derivatives can be studied to understand the effect of solvent polarity on their photophysical properties . Additionally, computational studies can predict properties such as HOMO-LUMO gaps, molecular electrostatic potential, and non-linear optical properties, which are important for applications in materials science and pharmaceuticals .
科学的研究の応用
Chemical Synthesis and Heterocyclic Chemistry
5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a pivotal building block in the synthesis of heterocyclic compounds. Its unique structure facilitates the creation of diverse heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The compound's reactivity under mild conditions opens pathways for generating versatile cynomethylene dyes from amines, α-aminocarboxylic acids, phenols, and other precursors, highlighting its significance in dye synthesis and heterocyclic chemistry advancements (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, the trifluoromethylpyrazole moiety, a core part of 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has garnered attention for its anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly impacts the activity profile of these compounds. This underscores the importance of trifluoromethylpyrazoles in the development of novel anti-inflammatory and antibacterial agents, offering insights for medicinal chemists in their quest for drugs with better efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Organometallic and Coordination Chemistry
The compound's versatility extends into organometallic and coordination chemistry, particularly within Group 5 metal complexes. Hydridotris(pyrazolyl)borates incorporating this structure exhibit potential in modeling metalloprotein interactions and developing new organometallic chemistry. This includes exploring the physico-chemical properties of vanadium complexes and advancing the chemistry of niobium and tantalum complexes, indicating a promising area for further research in organometallic catalysts and bioinorganic models (Etienne, 1996).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions, it might be involved in carbon–carbon bond formation . This could affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
Given its potential role in sm cross-coupling reactions, it might contribute to the formation of new carbon–carbon bonds . This could lead to the synthesis of new organic compounds, potentially affecting cellular processes.
特性
IUPAC Name |
5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-4-2-3-5-8(7)12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDUPCWWWMHDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640365 |
Source


|
| Record name | 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
906352-89-4 |
Source


|
| Record name | 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

